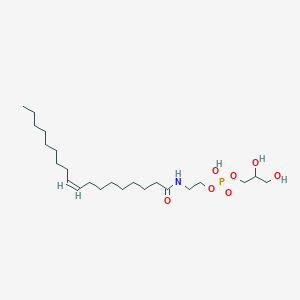

Glycerophospho-N-Oleoyl Ethanolamine

Description

Properties

IUPAC Name |

2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNXVCGZJCGEKO-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of Glycerophospho-N-Oleoyl Ethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-oleoyl ethanolamine (B43304) (GP-NAE) is a key intermediate in the biosynthesis of oleoylethanolamide (OEA), a bioactive lipid amide that plays a crucial role in the regulation of appetite, body weight, and lipid metabolism.[1] OEA exerts its physiological effects primarily through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] Understanding the intricate biosynthetic pathway of GP-NAE is therefore of paramount importance for the development of novel therapeutic strategies targeting metabolic and inflammatory disorders. This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of GP-NAE and its subsequent conversion to OEA, details key experimental protocols for studying these pathways, and presents quantitative data for the enzymes involved.

Core Biosynthetic Pathways

The biosynthesis of N-acylethanolamines (NAEs), including OEA, is a multi-step process that begins with the formation of N-acyl-phosphatidylethanolamine (NAPE). From NAPE, several enzymatic routes can lead to the production of NAEs, with some pathways proceeding through the intermediate GP-NAE.

Formation of N-Acyl-Phosphatidylethanolamine (NAPE)

The initial and often rate-limiting step in NAE biosynthesis is the transfer of an acyl group from a donor phospholipid, typically phosphatidylcholine (PC), to the head group of phosphatidylethanolamine (B1630911) (PE) to form NAPE.[3] This reaction is catalyzed by N-acyltransferases (NATs) . Two main classes of NATs have been identified:

-

Calcium-Dependent N-Acyltransferase (Ca-NAT): This membrane-associated enzyme activity is dependent on the presence of calcium ions.[4][5] The poorly characterized serine hydrolase PLA2G4E has been identified as a mouse brain Ca-NAT.[4][5][6]

-

Calcium-Independent N-Acyltransferase (iNAT): Members of the HRAS-like suppressor tumor family, also known as phospholipase A/acyltransferase (PLA/AT) family, have been shown to possess calcium-independent N-acyltransferase activity.[7]

NAPE-PLD-Independent Pathway: The Role of ABHD4 and GDE1 in GP-NAE Formation

While the direct hydrolysis of NAPE by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a major pathway for the synthesis of saturated and monounsaturated NAEs, alternative pathways are crucial, particularly for polyunsaturated NAEs.[8] The formation of GP-NAE is a key step in one of these alternative pathways.

The enzyme α/β-hydrolase domain-containing protein 4 (ABHD4) acts as a phospholipase that deacylates NAPE at both the sn-1 and sn-2 positions to generate GP-NAE.[9][10][11][12] ABHD4 is expressed in various tissues, with high levels in the brain, small intestine, kidney, and testis.[11]

Once formed, GP-NAE is then hydrolyzed by a glycerophosphodiester phosphodiesterase (GDE) , such as GDE1 , to yield the final NAE product (in this case, OEA) and glycerol-3-phosphate.[9][12][13] GDE1 is a membrane-bound enzyme with robust GP-NAE phosphodiesterase activity.[13]

Quantitative Data

Precise quantitative data for the enzymes in the GP-NAE biosynthetic pathway are crucial for building kinetic models and for drug development. The following table summarizes available kinetic parameters.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Tissue/Cell Type | Reference |

| NAPE-PLD | N-arachidonoyl-PE | 40.0 ± 5.6 | 22.2 ± 3.5 | Mouse Brain | [14] |

Note: Further quantitative data for Ca-NAT, PLA/ATs, ABHD4, and GDE1 are currently limited in the literature and represent an area for future research.

Experimental Protocols

Protocol 1: NAPE-PLD Activity Assay

This protocol describes a method to measure NAPE-PLD activity using a fluorogenic substrate.[15]

Materials:

-

Cells or tissue homogenates

-

Fluorogenic NAPE analog (e.g., flame-NAPE)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

NAPE-PLD inhibitor (e.g., biothionol) for control experiments

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare cell lysates or tissue homogenates in assay buffer.

-

Add the cell lysate/homogenate to the wells of a 96-well plate.

-

For inhibitor controls, pre-incubate the lysate with the NAPE-PLD inhibitor.

-

Initiate the reaction by adding the fluorogenic NAPE substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

-

Calculate NAPE-PLD activity based on the rate of fluorescence increase, corrected for background fluorescence and protein concentration.

Protocol 2: Quantification of NAEs by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of NAEs, including OEA, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Materials:

-

Biological samples (tissue, plasma, etc.)

-

Internal standards (deuterated NAEs)

-

Extraction solvent (e.g., chloroform:methanol)

-

Solid-phase extraction (SPE) columns

-

LC-MS/MS system

Procedure:

-

Sample Homogenization: Homogenize the biological sample in the presence of internal standards.

-

Lipid Extraction: Perform a liquid-liquid extraction (e.g., Bligh-Dyer method) to isolate the lipid fraction.

-

Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to enrich for NAEs and remove interfering substances.

-

LC-MS/MS Analysis:

-

Inject the purified sample onto an appropriate LC column (e.g., C18).

-

Separate the NAEs using a suitable gradient of mobile phases.

-

Detect and quantify the NAEs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Quantify the endogenous NAEs by comparing their peak areas to those of the corresponding internal standards.

Signaling Pathway of Oleoylethanolamide (OEA)

The primary downstream signaling target of OEA, the product derived from GP-NAE, is the nuclear receptor PPAR-α .[1][2]

-

Binding and Activation: OEA binds to and activates PPAR-α in the nucleus.

-

Heterodimerization: Activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR).

-

Gene Transcription: The PPAR-α/RXR heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

-

Physiological Effects: This binding event initiates the transcription of genes involved in:

Conclusion

The biosynthesis of this compound represents a critical juncture in the production of the important signaling lipid, Oleoylethanolamide. The elucidation of the NAPE-PLD-independent pathway, involving the sequential action of ABHD4 and GDE1, has provided a more complete picture of NAE metabolism. This technical guide has provided an in-depth overview of these pathways, presented key experimental methodologies, and summarized available quantitative data. A deeper understanding of these processes will undoubtedly facilitate the development of novel therapeutic agents for a range of metabolic and inflammatory diseases. Further research is warranted to fully characterize the kinetics of all enzymes in the pathway and to explore the regulatory mechanisms that govern the flux through these different biosynthetic routes.

References

- 1. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Discovery and characterization of a Ca2+-independent phosphatidylethanolamine N-acyltransferase generating the anandamide precursor and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A calcium-dependent acyltransferase that produces N-acyl phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A calcium-dependent acyltransferase that produces N-acyl phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 7. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ABHD4 regulates multiple classes of N-acyl phospholipids in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Membrane microdomains and metabolic pathways that define anandamide and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anandamide Biosynthesis Catalyzed by the Phosphodiesterase GDE1 and Detection of Glycerophospho-N-acyl Ethanolamine Precursors in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous measurement of three N-acylethanolamides in human bio-matrices using ultra performance liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 19. Oleoylethanolamide, a natural ligand for PPAR-alpha, inhibits insulin receptor signalling in HTC rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Function of Glycerophospho-N-Oleoyl Ethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) is an endogenous glycerophospholipid that primarily serves as a direct precursor to the bioactive lipid amide, Oleoylethanolamide (OEA). While the physiological significance of GP-OEA itself is not extensively documented, its role in the biosynthesis of OEA positions it as a key molecule in the regulation of appetite, body weight, and lipid metabolism. This technical guide provides an in-depth overview of the endogenous function of GP-OEA, focusing on its synthesis, conversion to OEA, and the downstream signaling pathways and physiological effects of its metabolite. This document includes detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and workflows.

Introduction

This compound (GP-OEA) is a member of the N-acyl-glycerophosphoethanolamine family. Its core function lies in its role as a precursor in the biosynthesis of Oleoylethanolamide (OEA), a well-characterized endogenous lipid mediator.[1][2] OEA has garnered significant attention for its role in promoting satiety, reducing food intake, and modulating fat metabolism.[3][4] This guide will explore the known biological context of GP-OEA, primarily through its conversion to OEA and the subsequent physiological ramifications.

Biosynthesis and Degradation of GP-OEA and OEA

The metabolic pathway leading to the formation and degradation of OEA from GP-OEA is a multi-step enzymatic process that primarily occurs in the small intestine in response to dietary fat intake.

Biosynthesis of N-Acyl-Phosphatidylethanolamine (NAPE)

The synthesis of OEA begins with the formation of its precursor, N-oleoyl-phosphatidylethanolamine (NOPE), from which GP-OEA is derived. This process is initiated by the transfer of an oleoyl (B10858665) group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT).

Formation of GP-OEA and OEA

There are two primary pathways for the generation of OEA from NOPE, one of which involves GP-OEA as an intermediate:

-

NAPE-PLD-dependent pathway: The most direct route involves the hydrolysis of NOPE by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) to directly yield OEA and phosphatidic acid.[5]

-

NAPE-PLD-independent pathway: This alternative pathway involves the sequential deacylation of NOPE. First, phospholipases A1 or A2 (such as ABHD4) remove a fatty acid from the glycerol (B35011) backbone of NOPE to form lyso-NAPE.[1][6] Subsequent removal of the second fatty acid by a lysophospholipase results in the formation of This compound (GP-OEA) .[2] Finally, a glycerophosphodiesterase, such as GDE1, hydrolyzes GP-OEA to release OEA and glycerol-3-phosphate.[2][7]

The relative contribution of these two pathways to the overall OEA production can vary depending on the tissue and physiological conditions.

Degradation of OEA

Once formed, OEA is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to yield oleic acid and ethanolamine.[4][8] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), can also contribute to OEA degradation, particularly in lysosomes.[8]

Signaling Pathways of Oleoylethanolamide (OEA)

The physiological effects of OEA are mediated through its interaction with specific cellular receptors, primarily the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and the G-protein coupled receptor 119 (GPR119).

PPAR-α Signaling Pathway

OEA is a high-affinity endogenous ligand for PPAR-α.[3] Upon binding OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism, including those responsible for fatty acid uptake, transport, and β-oxidation.[9][10] The activation of PPAR-α by OEA in the intestine is a key mechanism underlying its effects on satiety and fat utilization.[11]

GPR119 Signaling Pathway

OEA also functions as an agonist for GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[12][13] Activation of GPR119 by OEA leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[14] In pancreatic β-cells, this rise in cAMP enhances glucose-stimulated insulin (B600854) secretion. In intestinal L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that also promotes insulin secretion and has independent effects on satiety.[15]

Endogenous Functions of GP-OEA via OEA

The primary known endogenous function of GP-OEA is to serve as a precursor for OEA. The physiological effects described below are therefore attributed to OEA.

Regulation of Food Intake and Satiety

OEA is a potent satiety factor.[3] Its synthesis in the small intestine is stimulated by the presence of dietary fats. OEA then activates PPAR-α in enterocytes, which is thought to send signals to the brain via vagal afferent neurons to promote a feeling of fullness and reduce food intake.[11]

Body Weight Management

By reducing food intake and promoting fatty acid oxidation, OEA plays a role in the regulation of body weight.[3] Chronic administration of OEA has been shown to reduce body weight gain in animal models.

Lipid Metabolism

Through the activation of PPAR-α, OEA stimulates the expression of genes involved in various aspects of lipid metabolism. This includes increasing the uptake of fatty acids into cells, enhancing their breakdown through β-oxidation, and reducing the levels of circulating triglycerides.[16][17]

Glucose Homeostasis

The activation of GPR119 by OEA contributes to the maintenance of glucose homeostasis. By promoting insulin secretion from pancreatic β-cells and stimulating the release of GLP-1, OEA helps to regulate blood glucose levels.[15]

Quantitative Data

| Molecule | Parameter | Value | Assay | Reference |

| GP-OEA | Molecular Formula | C23H46NO7P | - | [18] |

| Molecular Weight | 479.6 g/mol | - | [18] | |

| OEA | EC50 for PPAR-α | 120 nM | Transactivation Assay | [3][4] |

| Ki for CB1 Receptor | > 10 µM | Radioligand Binding | [4] | |

| Ki for CB2 Receptor | > 10 µM | Radioligand Binding | [4] | |

| Systemic Administration (Rats) | 5-20 mg/kg (i.p.) | In vivo feeding studies | [3] | |

| AR231453 (GPR119 Agonist) | EC50 for GPR119 | 4.7 nM | cAMP Accumulation Assay | [14] |

Experimental Protocols

Synthesis of this compound (GP-OEA)

This is a generalized protocol based on the synthesis of similar N-acyl-glycerophosphoethanolamines and may require optimization.

Materials:

-

N-oleoyl-phosphatidylethanolamine (NOPE)

-

Phospholipase A2 (from bee venom or porcine pancreas)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

-

Solvents for extraction (e.g., Chloroform (B151607), Methanol)

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., Chloroform:Methanol (B129727):Water gradient)

Procedure:

-

Dissolve a known amount of NOPE in the reaction buffer.

-

Add phospholipase A2 to the reaction mixture. The optimal enzyme-to-substrate ratio should be determined empirically.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

Purify the resulting GP-OEA from the crude extract using silica gel column chromatography with an appropriate solvent gradient.

-

Confirm the identity and purity of the synthesized GP-OEA using mass spectrometry and NMR spectroscopy.

Quantification of GP-OEA by LC-MS/MS

This is a general protocol for lipid quantification and requires optimization for GP-OEA.

Materials:

-

Biological sample (e.g., tissue homogenate, plasma)

-

Internal standard (e.g., a deuterated analog of GP-OEA)

-

Extraction solvent (e.g., Folch solution: Chloroform:Methanol, 2:1 v/v)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Homogenize the tissue sample in a suitable buffer.

-

Add a known amount of the internal standard to the homogenate.

-

Extract the lipids using the Folch method or another appropriate lipid extraction protocol.

-

Dry the lipid extract under nitrogen and reconstitute it in the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the lipids using a suitable gradient elution on a C18 column.

-

Detect and quantify GP-OEA and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for GP-OEA need to be determined.

-

-

Data Analysis:

-

Calculate the concentration of GP-OEA in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of GP-OEA.

-

NAPE-PLD Activity Assay

This protocol is adapted for measuring the conversion of a GP-OEA precursor (NOPE) to OEA.

Materials:

-

Cell or tissue homogenate containing NAPE-PLD

-

Radiolabeled N-oleoyl-[3H]phosphatidylethanolamine ([3H]NOPE)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Incubate the cell or tissue homogenate with [3H]NOPE in the assay buffer at 37°C for a defined period.

-

Stop the reaction by adding a chloroform/methanol mixture.

-

Separate the lipid products by thin-layer chromatography (TLC).

-

Identify the spot corresponding to [3H]OEA by comparison with a standard.

-

Scrape the silica from the OEA spot and quantify the radioactivity using a scintillation counter.

-

Calculate the NAPE-PLD activity based on the amount of [3H]OEA produced per unit of time and protein.[19]

PPAR-α Transactivation Assay

Materials:

-

A cell line (e.g., HEK293T)

-

An expression vector for human PPAR-α

-

A reporter plasmid containing a PPRE driving a luciferase gene

-

A transfection reagent

-

OEA solution

-

Luciferase assay kit

Procedure:

-

Co-transfect the cells with the PPAR-α expression vector and the PPRE-luciferase reporter plasmid.

-

After 24 hours, treat the transfected cells with various concentrations of OEA or a vehicle control.

-

Incubate for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

-

Normalize the luciferase activity to the total protein concentration in each sample.[20][21]

GPR119 cAMP Accumulation Assay

Materials:

-

A cell line stably expressing human GPR119 (e.g., HEK293-GPR119)

-

OEA solution

-

A cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Seed the HEK293-GPR119 cells in a multi-well plate.

-

Stimulate the cells with different concentrations of OEA or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.[14][22]

Visualizations

Conclusion

This compound is a crucial intermediate in the biosynthesis of the bioactive lipid OEA. While direct physiological functions of GP-OEA remain largely unexplored, its position as a precursor to OEA makes it a molecule of significant interest in the study of metabolic regulation. The downstream effects of OEA on satiety, body weight, and lipid metabolism, mediated through PPAR-α and GPR119, are well-established and offer potential therapeutic avenues for metabolic disorders. Further research is warranted to elucidate any direct biological activities of GP-OEA and to fully understand the regulatory mechanisms governing its formation and conversion to OEA. This guide provides a comprehensive foundation for researchers and professionals in drug development to further investigate the therapeutic potential of modulating this important endogenous pathway.

References

- 1. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane microdomains and metabolic pathways that define anandamide and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleoylethanolamide differentially regulates glycerolipid synthesis and lipoprotein secretion in intestine and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oleoylethanolamide differentially regulates glycerolipid synthesis and lipoprotein secretion in intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mybiosource.com [mybiosource.com]

- 13. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of Oleoylethanolamide supplementation on lipid profile, fasting blood sugar and dietary habits in obese people: a randomized double-blind placebo-control trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound | C23H46NO7P | CID 16123469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. raybiotech.com [raybiotech.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

Glycerophospho-N-Oleoyl Ethanolamine as a precursor to Oleoylethanolamide (OEA)

An In-depth Technical Guide to Glycerophospho-N-Oleoyl Ethanolamine (B43304) as a Precursor to Oleoylethanolamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoylethanolamide (OEA) is an endogenous lipid mediator that plays a crucial role in the regulation of satiety, lipid metabolism, and body weight. Its primary mechanism of action is through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). While the canonical biosynthesis of OEA from N-oleoyl-phosphatidylethanolamine (NOPE) via the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is well-established, an alternative, NAPE-PLD-independent pathway has been identified. This alternative route proceeds via the intermediate Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA). This technical guide provides a comprehensive overview of the biosynthesis of OEA from GP-OEA, the enzymes involved, its downstream signaling pathways, quantitative data, and detailed experimental protocols relevant to the study of this important bioactive lipid.

Introduction to Oleoylethanolamide (OEA)

Oleoylethanolamide is a naturally occurring ethanolamide of oleic acid that belongs to the family of N-acylethanolamines (NAEs).[1] First identified in the early 2000s as a high-affinity ligand for PPAR-α, OEA has since been recognized as a key gut-to-brain signal that modulates feeding behavior and energy homeostasis.[2] Produced primarily in the enterocytes of the proximal small intestine in response to dietary fat, OEA exerts its anorexigenic effects by prolonging the interval between meals.[3][4] Its synthesis and degradation are tightly regulated, making the enzymes in its metabolic pathways attractive targets for therapeutic intervention in obesity and metabolic disorders.

Biosynthesis of OEA: The Central Role of GP-OEA in the Alternative Pathway

The formation of OEA occurs via two principal pathways: a direct, one-step hydrolysis of a membrane precursor, and a multi-step, alternative pathway that involves the formation of GP-OEA.

The Canonical NAPE-PLD Pathway

The most direct route to OEA begins with the N-acylation of phosphatidylethanolamine (B1630911) (PE) with an oleoyl (B10858665) group, typically from phosphatidylcholine (PC), a reaction catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT).[5][6] This reaction forms N-oleoyl-phosphatidylethanolamine (NOPE). Subsequently, the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes the phosphodiester bond of NOPE to release OEA and phosphatidic acid.[5][7]

The NAPE-PLD-Independent Pathway via GP-OEA

In tissues with low NAPE-PLD expression or under specific physiological conditions, an alternative pathway becomes significant.[7] This pathway is crucial as it introduces this compound (GP-OEA) as a key intermediate.[8][9]

The steps are as follows:

-

Formation of GP-OEA: The enzyme α/β-hydrolase domain-containing 4 (ABHD4) acts as a phospholipase, removing the two O-acyl chains from the glycerol (B35011) backbone of NOPE.[9][10] This deacylation results in the formation of GP-OEA.[1][9]

-

Conversion of GP-OEA to OEA: The final step is the hydrolysis of the phosphodiester bond in GP-OEA, which releases OEA and glycerol-3-phosphate. This reaction is catalyzed by the glycerophosphodiesterase GDE1 (also known as MIR16).[10][11]

The existence of this pathway has been confirmed in studies using NAPE-PLD knockout mice, where the production of saturated and monounsaturated NAEs like OEA, though reduced, is not completely eliminated.[7]

OEA Signaling Pathway

Once synthesized, OEA moves into the cell nucleus where it acts as a high-affinity agonist for PPAR-α.[2] This nuclear receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism, including those for fatty acid transport (e.g., CD36), fatty acid oxidation, and lipolysis, while suppressing genes related to inflammation.[2][12][13] The satiety-inducing effect of OEA is dependent on the activation of PPAR-α in the intestine, which in turn signals to the brain via vagal afferent neurons.[3]

Quantitative Data

The following tables summarize key quantitative parameters associated with OEA and the enzymes involved in its metabolism.

Table 1: Potency and In Vivo Efficacy of OEA

| Parameter | Value | Species/System | Reference |

| PPAR-α Activation (EC₅₀) | 120 nM | Transactivation Assay | [8][9] |

| Satiety Induction (Dose) | 5 - 20 mg/kg (i.p.) | Rat | [6] |

| Weight Gain Reduction (Dose) | 10 mg/kg (i.p.) | Mouse | [14] |

Table 2: Enzyme Kinetic Parameters

Note: Kinetic data for these enzymes acting specifically on oleoyl-substrates are limited. The values presented are representative of their activity on related N-acyl substrates and should be considered indicative.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Tissue/System | Reference |

| NAPE-PLD | N-arachidonoyl-PE | ~50-100 | ~0.5-1.5 | Mouse Brain | [15] |

| FAAH | Anandamide | 12.3 ± 1.1 | 10.9 ± 0.6 | Rat Brain | [15] |

| GDE1 | GP-NAEs (general) | Not Reported | High Activity | Transfected COS-7 Cells | [10] |

| ABHD4 | N-acyl-PEs (general) | Not Reported | Active Lipase | Transfected COS-7 Cells | [16] |

Detailed Experimental Protocols

Quantification of GP-OEA and OEA by LC-MS/MS

This protocol provides a framework for the simultaneous quantification of GP-OEA and OEA in biological tissues.

-

Tissue Homogenization:

-

Weigh frozen tissue (~50-100 mg) and place in a 2 mL glass homogenizer.

-

Add 1 mL of ice-cold acetonitrile (B52724) containing deuterated internal standards (e.g., OEA-d4) to the tissue.

-

Homogenize thoroughly on ice until no visible tissue fragments remain.

-

-

Lipid Extraction:

-

Transfer the homogenate to a glass tube.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet proteins.

-

Carefully transfer the supernatant to a new glass tube.

-

Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

-

-

Sample Reconstitution:

-

Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).

-

Vortex briefly and transfer to an autosampler vial with a low-volume insert.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 50% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific parent-daughter ion transitions (MRM) for OEA, GP-OEA, and their respective internal standards.

-

OEA Transition (example): m/z 326.3 → 62.1

-

GP-OEA Transition (example): m/z 480.3 → 326.3

-

-

-

Quantification:

GDE1 Enzyme Activity Assay

This assay measures the ability of GDE1 to convert GP-OEA to OEA.

-

Enzyme Source:

-

Use membrane fractions from cells overexpressing GDE1 (e.g., transfected COS-7 or HEK293 cells) or tissue homogenates known to express GDE1 (e.g., brain).[10]

-

-

Reaction Mixture (Total Volume: 100 µL):

-

50 mM Tris-HCl buffer, pH 7.4.

-

5 mM MgCl₂.

-

10 µg of protein from the enzyme source.

-

100 µM GP-OEA (substrate).

-

-

Procedure:

-

Pre-incubate the enzyme source and buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the GP-OEA substrate.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., OEA-d4).

-

Vortex and centrifuge to pellet the protein.

-

-

Analysis:

PPAR-α Transactivation Reporter Assay

This cell-based assay quantifies the ability of OEA to activate the PPAR-α receptor.

-

Materials:

-

Procedure:

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Remove the growth medium and replace it with a serum-free medium containing various concentrations of OEA (e.g., 1 nM to 10 µM) or vehicle (DMSO).

-

Incubate the cells for 18-24 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

-

Analysis:

-

Normalize luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

-

Plot the normalized luciferase activity against the logarithm of the OEA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[22]

-

Conclusion

This compound is a critical intermediate in an alternative, NAPE-PLD-independent biosynthetic pathway for the satiety-inducing lipid OEA. The enzymes ABHD4 and GDE1 are key players in this pathway, offering novel targets for the pharmacological modulation of OEA levels. Understanding the intricacies of this pathway, supported by robust quantitative methods and experimental protocols, is essential for researchers and drug developers aiming to harness the therapeutic potential of OEA for managing obesity and related metabolic disorders. The detailed methodologies and data presented in this guide provide a solid foundation for advancing research in this promising field.

References

- 1. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The lipid messenger OEA links dietary fat intake to satiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of Meal Pattern in the Rat by the Anorexic Lipid Mediator Oleoylethanolamide [escholarship.org]

- 7. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ABHD4 regulates adipocyte differentiation in vitro but does not affect adipose tissue lipid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anandamide Biosynthesis Catalyzed by the Phosphodiesterase GDE1 and Detection of Glycerophospho-N-acyl Ethanolamine Precursors in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anandamide biosynthesis catalyzed by the phosphodiesterase GDE1 and detection of glycerophospho-N-acyl ethanolamine precursors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Temporal Changes in N-acylethanolamine Content and Metabolism Throughout the Peri-Adolescent Period - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A sensitive LC-MS/MS method for the study of exogenously administered 13 C-oleoylethanolamide in rat plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of mice lacking candidate N-acyl ethanolamine biosynthetic enzymes provides evidence for multiple pathways that contribute to endocannabinoid production in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Glycerophospho-N-Oleoyl Ethanolamine: A Precursor to a Key Endogenous Regulator of Metabolism and Satiety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophospho-N-Oleoyl Ethanolamine (B43304) (GP-OEA) is a glycerophosphoethanolamine (B1239297) that serves as a crucial metabolic intermediate in the biosynthesis of the bioactive lipid amide, N-Oleoylethanolamide (OEA). While direct biological activities of GP-OEA are not extensively documented, its significance lies in its role as the direct precursor to OEA, a potent endogenous agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα). OEA is a key regulator of feeding behavior, body weight, and lipid metabolism. This technical guide provides a comprehensive overview of the synthesis, metabolism, and biological activities of the GP-OEA/OEA axis, with a focus on the well-characterized downstream effects of OEA. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key signaling pathways to support researchers and professionals in the field of drug development.

Introduction: The Endocannabinoid-like System and N-Acylethanolamines

The endocannabinoid system and related lipid signaling molecules, collectively known as N-acylethanolamines (NAEs), are integral to a multitude of physiological processes.[1] NAEs are a class of lipid mediators that include the well-known endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine), as well as non-cannabinoid signaling lipids like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA).[2][3] These molecules are synthesized from membrane phospholipids (B1166683) and are involved in regulating inflammation, pain, appetite, and energy metabolism.[1][2]

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) is a key precursor molecule in the biosynthesis of OEA.[4] While OEA has been the subject of extensive research due to its potent biological activities, the direct physiological roles of GP-OEA are less understood. Its primary significance is currently attributed to its position as an intermediate in the metabolic pathway leading to the formation of OEA.[5][6] This guide will therefore focus on the biological activity of the GP-OEA-derived signaling molecule, OEA.

Biosynthesis and Metabolism of Oleoylethanolamide (OEA)

The production of OEA is a multi-step enzymatic process that begins with the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form N-oleoyl-phosphatidylethanolamine (NOPE). This reaction is catalyzed by N-acyltransferases.[3] Subsequently, NOPE is hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield OEA.[7][8] An alternative pathway for OEA synthesis involves the sequential deacylation of NOPE to form lyso-NAPE and then GP-OEA, which is then hydrolyzed by glycerophosphodiesterase 1 (GDE1) to release OEA.[5][9]

The biological actions of OEA are terminated by its enzymatic degradation. The primary enzyme responsible for the hydrolysis of OEA into oleic acid and ethanolamine is Fatty Acid Amide Hydrolase (FAAH).[4] Inhibition of FAAH has been shown to increase endogenous levels of OEA and other NAEs, thereby potentiating their physiological effects.

Molecular Targets and Signaling Pathways of OEA

OEA exerts its biological effects through interaction with several molecular targets, most notably PPARα. It also interacts with the G-protein coupled receptor GPR119 and the transient receptor potential vanilloid type 1 (TRPV1) channel.[10]

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

OEA is a potent endogenous agonist of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[4][11] Upon activation by OEA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in lipid metabolism and energy homeostasis.

G protein-coupled receptor 119 (GPR119)

OEA has been identified as a ligand for GPR119, a Gs-coupled GPCR expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells.[12] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin (B600854) secretion from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells.

Physiological Effects of Oleoylethanolamide

The activation of PPARα and GPR119 by OEA translates into a range of physiological effects, primarily related to the regulation of energy balance and metabolism.

Regulation of Food Intake and Body Weight

One of the most well-characterized effects of OEA is its role in promoting satiety and reducing food intake.[11] Systemic administration of OEA has been shown to suppress food intake and reduce weight gain in rodents.[4] This effect is primarily mediated through the activation of PPARα.[11]

Lipid Metabolism

Through its action on PPARα, OEA plays a significant role in regulating lipid metabolism. It enhances the expression of genes involved in fatty acid uptake and β-oxidation, leading to a reduction in circulating and stored lipids.[11]

Anti-inflammatory and Neuroprotective Effects

Emerging evidence suggests that OEA also possesses anti-inflammatory and neuroprotective properties.[13] These effects are thought to be mediated, at least in part, through the activation of PPARα, which can downregulate the expression of pro-inflammatory genes.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of OEA.

Table 1: Receptor and Enzyme Interactions of OEA

| Parameter | Value | Target | Assay | Reference |

| EC50 | 120 nM | PPARα | Transactivation Assay | [4] |

Table 2: In Vivo Efficacy of OEA in Rodent Models

| Species | Dose | Route of Administration | Effect | Reference |

| Rat | 10 mg/kg | Intraperitoneal | Suppression of food intake and reduction in weight gain | [4] |

| Mouse (wild-type) | 10 mg/kg | Intraperitoneal | Suppression of food intake and reduction in weight gain | [4] |

| Mouse (PPARα knockout) | 10 mg/kg | Intraperitoneal | No effect on food intake or weight gain | [11] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of OEA's biological activity.

PPARα Transactivation Assay

Objective: To determine the functional activation of PPARα by a test compound.

Methodology:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Transfection: Cells are transiently transfected with three plasmids:

-

An expression vector for the ligand-binding domain of PPARα fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

-

A β-galactosidase expression vector for normalization of transfection efficiency.

-

-

Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., OEA) or vehicle control for 24 hours.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro GLP-1 Secretion Assay

Objective: To measure the ability of a compound to stimulate GLP-1 secretion from enteroendocrine L-cells.

Methodology:

-

Cell Culture: Murine GLUTag or human NCI-H716 L-cell lines are cultured in appropriate media.

-

Secretion Assay: Cells are washed and incubated in a buffer containing the test compound (e.g., OEA) or vehicle control for a specified time (e.g., 2 hours).

-

Sample Collection: The supernatant is collected, and a protease inhibitor cocktail (containing a DPP-4 inhibitor) is added to prevent GLP-1 degradation.

-

GLP-1 Measurement: The concentration of GLP-1 in the supernatant is quantified using a commercially available ELISA kit.

-

Data Analysis: GLP-1 secretion is expressed as a fold change relative to the vehicle control.

Conclusion

This compound is a pivotal molecule in the endogenous production of Oleoylethanolamide, a lipid mediator with profound effects on energy homeostasis and metabolism. The biological activities of OEA, primarily mediated through the activation of PPARα and GPR119, present compelling opportunities for the development of novel therapeutics for the management of obesity, metabolic disorders, and inflammatory conditions. A thorough understanding of the GP-OEA/OEA axis, from its biosynthesis to its downstream signaling and physiological effects, is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this endogenous signaling system. Further research into the direct biological roles of GP-OEA may yet uncover additional layers of regulation within this important metabolic pathway.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes | MDPI [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 8. Characterization of N-Acyl Phosphatidylethanolamine-Specific Phospholipase-D Isoforms in the Nematode Caenorhabditis elegans | PLOS One [journals.plos.org]

- 9. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. Oea Signaling Pathways and the Metabolic Benefits of Vertical Sleeve Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oleoylethanolamine and palmitoylethanolamine modulate intestinal permeability in vitro via TRPV1 and PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Glycerophospho-N-Oleoyl Ethanolamine in the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous lipid signaling network that plays a crucial role in regulating a multitude of physiological processes, including appetite, pain sensation, mood, and memory. While the most well-known endocannabinoids are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (B1664049) (2-AG), the broader family of N-acylethanolamines (NAEs) encompasses a range of bioactive lipids with distinct functions. Among these, Oleoylethanolamide (OEA), a potent anorexic and anti-inflammatory agent, has garnered significant attention. This technical guide focuses on its direct precursor, Glycerophospho-N-Oleoyl Ethanolamine (GPOA), detailing its lifecycle from synthesis to its role as a critical intermediate in the generation of OEA and the subsequent downstream signaling events. Understanding the biochemistry of GPOA is fundamental to exploring the full therapeutic potential of this branch of the endocannabinoid system.

Biosynthesis and Degradation Pathways

This compound (GPOA) is not typically a primary signaling molecule itself but rather a key intermediate in the biosynthesis of the bioactive lipid OEA. The formation and degradation of these related molecules are tightly regulated by specific enzymatic pathways.

Biosynthesis of OEA via GPOA

The synthesis of OEA occurs through two primary pathways, both originating from N-oleoyl-phosphatidylethanolamine (NOPE), a membrane phospholipid.

-

NAPE-PLD-Dependent Pathway (Canonical): The most direct route involves the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This zinc metallohydrolase catalyzes the single-step hydrolysis of NOPE to produce OEA and phosphatidic acid.[1][2][3]

-

NAPE-PLD-Independent Pathway: In an alternative, multi-step pathway, GPOA emerges as a distinct intermediate.[4][5] First, other phospholipases (such as ABHD4) deacylate NOPE at the sn-1 and sn-2 positions, releasing two fatty acids and forming GPOA.[5] Subsequently, a glycerophosphodiesterase (GDE), such as GDE1, hydrolyzes the glycerophosphate bond of GPOA to release the final product, OEA.[5] This pathway is particularly significant in tissues or conditions where NAPE-PLD expression or activity is low.[1]

Degradation of OEA

Once formed, OEA's signaling is terminated through enzymatic degradation, primarily by Fatty Acid Amide Hydrolase (FAAH).[6][7] This integral membrane enzyme hydrolyzes the amide bond of OEA, breaking it down into oleic acid and ethanolamine, which are then recycled for other metabolic processes.[6] The activity of FAAH is a critical control point for regulating the levels and duration of action of OEA and other NAEs.[8][9]

OEA Signaling Mechanisms

As the product derived from GPOA, OEA exerts its biological effects primarily by activating the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[5][10]

PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism.[11][12] Upon binding OEA in the cell nucleus, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[11] This binding event recruits co-activator proteins, initiating the transcription of genes involved in fatty acid uptake, beta-oxidation, and triglyceride catabolism.[11] This mechanism underlies OEA's well-documented effects on promoting satiety, reducing fat accumulation, and exerting anti-inflammatory actions.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of OEA, the downstream effector of GPOA.

Table 1: Receptor Activation Data

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

|---|

| OEA | PPARα | Transactivation | EC50 | 120 nM |[7][10] |

Table 2: In Vivo Dosage and Effects

| Compound | Species | Administration | Dose | Observed Effect | Reference |

|---|---|---|---|---|---|

| OEA | Rat | Intraperitoneal | 5 mg/kg | Reduced food intake and body-weight gain | [10] |

| OEA | Rat | Intraperitoneal | 10 mg/kg | Suppressed food intake, reduced weight gain |[7] |

Experimental Protocols and Workflows

This section provides an overview of common methodologies used to study GPOA and OEA.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurately identifying and quantifying GPOA and OEA in biological samples.

Methodology Overview:

-

Lipid Extraction: Lipids are extracted from homogenized tissue or biofluids using a biphasic solvent system (e.g., Folch method with chloroform/methanol). An internal standard (e.g., a deuterated analog) is added prior to extraction for accurate quantification.

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically using a C18 reverse-phase column. A gradient of aqueous and organic mobile phases is used to separate the lipids based on their polarity.

-

Mass Spectrometric Detection: The eluent from the LC is directed to a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI) and specific precursor-to-product ion transitions for GPOA, OEA, and the internal standard are monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined by comparison to a standard curve.

NAPE-PLD Enzymatic Activity Assay

This assay measures the ability of a sample (e.g., cell lysate) to produce OEA from a synthetic NOPE substrate.

Methodology Overview:

-

Substrate Preparation: A solution of the substrate, N-oleoyl-phosphatidylethanolamine (NOPE), is prepared in a suitable assay buffer.

-

Enzyme Reaction: The protein sample (e.g., cell lysate overexpressing NAPE-PLD) is added to the substrate solution and incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., chloroform/methanol), which also serves to extract the lipids.

-

Product Quantification: The amount of OEA produced is quantified using LC-MS/MS as described in the protocol above.

-

Activity Calculation: Enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein.

PPARα Transactivation Reporter Assay

This cell-based assay is used to determine if a compound (like OEA) can activate the PPARα receptor.

Methodology Overview:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with two plasmids:

-

An expression vector containing the full-length human PPARα gene.

-

A reporter vector containing a luciferase gene under the control of a PPRE promoter.

-

-

Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (OEA) or a vehicle control.

-

Cell Lysis and Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed. A luciferase substrate is added to the lysate, and the resulting luminescence, which is proportional to the level of gene transcription, is measured using a luminometer.

-

Data Analysis: The luminescence signal is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Physiological Roles and Therapeutic Potential

The biological significance of GPOA is intrinsically linked to the function of its product, OEA. The GPOA-OEA axis is a key component of the body's homeostatic machinery.

-

Metabolic Regulation: OEA is well-established as a satiety factor. Produced in the small intestine in response to dietary fat, it signals to the brain to reduce food intake, thereby regulating body weight and energy balance.[5] Its activation of PPARα in the liver and skeletal muscle promotes fatty acid oxidation, further contributing to metabolic health.[10][11]

-

Neuroinflammation and Neuroprotection: The endocannabinoid system is deeply involved in modulating neuroinflammation. Microglia, the primary immune cells of the central nervous system, are key players in neurodegenerative diseases.[13] By activating PPARα, OEA can exert anti-inflammatory effects, potentially mitigating the chronic neuroinflammation associated with conditions like Alzheimer's and Parkinson's disease.[9] Inhibition of FAAH, the enzyme that degrades OEA, has been shown to be a viable strategy for elevating endogenous NAE levels, resulting in neuroprotective effects.[6][8]

-

Pain and Analgesia: While not its primary receptor, some NAEs can interact with other targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain signals.[14][15] The interplay between the ECS and endovanilloid systems is an active area of research for developing novel analgesics.

Conclusion

This compound (GPOA) serves as a critical biosynthetic intermediate for the formation of the potent bioactive lipid Oleoylethanolamide (OEA). The enzymatic pathways that produce and degrade these molecules are key control points for regulating a powerful signaling system that influences energy homeostasis, inflammation, and neuronal function. A thorough understanding of GPOA's role within the NAPE-PLD-independent synthesis pathway provides a more complete picture of OEA biology. For drug development professionals, targeting the enzymes involved in the GPOA-OEA lifecycle—such as NAPE-PLD, GDEs, and FAAH—presents promising strategies for the therapeutic modulation of appetite, metabolic disorders, and neuroinflammatory conditions. Continued research into this axis of the endocannabinoid system will undoubtedly uncover further opportunities for novel therapeutic interventions.

References

- 1. Localization of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) expression in mouse brain: A new perspective on N-acylethanolamines as neural signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NAPE-PLD controls OEA synthesis and fat absorption by regulating lipoprotein synthesis in an in vitro model of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatic NAPE-PLD Is a Key Regulator of Liver Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty‐acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Sorting out the roles of PPARα in energy metabolism and vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a Physiologically Relevant Endogenous Ligand for PPARα in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycometabolic Reprogramming of Microglia in Neurodegenerative Diseases: Insights from Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization [pubmed.ncbi.nlm.nih.gov]

- 15. TRPV Channels in Osteoarthritis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of Glycerophospho-N-Oleoyl Ethanolamine in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) is a glycerophosphoethanolamine (B1239297) that has garnered significant interest in the scientific community for its role as a key precursor to the bioactive lipid amide, Oleoylethanolamide (OEA). OEA is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist that modulates feeding, body weight, and lipid metabolism. This technical guide provides an in-depth overview of the discovery, quantification, and signaling pathways associated with GP-OEA in mammalian tissues, offering valuable insights for researchers and professionals in drug development.

Data Presentation: Quantitative Levels of N-Acyl-Phosphatidylethanolamines in Mammalian Tissues

Quantitative data for the specific N-oleoyl species of glycerophosphoethanolamine across a wide range of mammalian tissues is not extensively documented in publicly available literature. However, studies on the broader class of N-acyl-phosphatidylethanolamines (NAPEs), to which GP-OEA belongs, provide valuable insights into their distribution. The following tables summarize available data on NAPE concentrations in various rodent tissues. It is important to note that these values represent the total NAPE pool or specific molecular species other than N-oleoyl and should be considered indicative of the potential presence and relative abundance of GP-OEA.

Table 1: N-Acyl-Phosphatidylethanolamine (NAPE) Molecular Species in Rat Brain

| N-Acyl Chain | Concentration (pmol/g) |

| Total NAPEs | ~3 nmol/g |

Source: Adapted from a study on the quantitative analysis of NAPE molecular species in rat brain using solid-phase extraction combined with reversed-phase chromatography and tandem mass spectrometry. The total concentration of 41 identified NAPE molecular species was approximately 3 nmol/g.[1][2]

Table 2: Relative Abundance of N-Acyl-Phosphatidylethanolamine (NAPE) in Various Mouse Tissues

| Tissue | Relative NAPE Levels (NAPE-PLD+/+ mice) |

| Heart | High |

| Kidney | High |

| Liver | High |

| Jejunum | Moderate |

Source: Based on a study comparing peripheral tissue levels of NAPE in wild-type and NAPE-PLD-deficient mice. While absolute concentrations were not provided for all N-oleoyl species, the study indicated that NAPE levels were significantly higher in the heart, kidney, and liver compared to the jejunum in wild-type mice, suggesting a differential distribution.[2]Furthermore, the study highlighted that 18:2-acyl-containing NAPE species were more predominant than 18:1-containing species in the heart, liver, and jejunum.[2]

Experimental Protocols

Protocol 1: Extraction of N-Acyl-Phosphatidylethanolamines (including GP-OEA) from Mammalian Tissues

This protocol is a generalized method for the extraction of NAPEs from biological samples, which can be adapted for the specific analysis of GP-OEA.

Materials:

-

Tissue sample (frozen)

-

Ceramic mortar and pestle, cooled with liquid nitrogen

-

Methanol (MeOH), HPLC grade

-

Chloroform (B151607) (CHCl₃), HPLC grade

-

0.9% NaCl solution

-

Internal standard (e.g., N-heptadecanoyl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine)

-

Glass vials

-

Centrifuge

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Tissue Homogenization:

-

Weigh the frozen tissue sample.

-

In a pre-cooled mortar, grind the tissue to a fine powder under liquid nitrogen.

-

-

Lipid Extraction (Folch Method Adaptation):

-

Transfer the powdered tissue to a glass vial.

-

Add a 2:1 (v/v) mixture of chloroform and methanol. The volume should be sufficient to immerse the tissue powder (e.g., 20 volumes of solvent per gram of tissue).

-

Add an appropriate amount of the internal standard.

-

Homogenize the mixture thoroughly using a homogenizer or by vigorous vortexing.

-

Incubate the mixture on ice for 30 minutes.

-

-

Phase Separation:

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture vigorously.

-

Centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

-

-

Collection of the Organic Phase:

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.

-

Transfer the organic phase to a new glass vial.

-

-

Drying and Reconstitution:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., methanol/water 95:5, v/v containing 0.05 M ammonium (B1175870) formate (B1220265) for LC-MS/MS).

-

Protocol 2: Quantification of GP-OEA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the quantitative analysis of GP-OEA using LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase column suitable for lipid analysis (e.g., C18 column).

-

Mobile Phase A: Methanol with 5 mmol/L ammonium formate.

-

Mobile Phase B: Water with 5 mmol/L ammonium formate.

-

Gradient: A suitable gradient to separate the different lipid species.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Precursor Ion (for GP-OEA): The m/z of the protonated molecule [M+H]⁺.

-

Product Ions: Specific fragment ions of GP-OEA. The fragmentation pattern should be determined using a pure standard.

-

Collision Energy: Optimized for the fragmentation of GP-OEA.

Quantification:

-

A calibration curve is constructed using a series of known concentrations of a GP-OEA standard.

-

The peak area ratio of the analyte (GP-OEA) to the internal standard is plotted against the concentration of the standard.

-

The concentration of GP-OEA in the tissue samples is determined by interpolating the peak area ratio from the calibration curve.

Mandatory Visualization

Biosynthesis and Degradation of Oleoylethanolamide (OEA)

References

The Obscure Presence of Glycerophospho-N-Oleoyl Ethanolamine in Nature: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 11, 2025 – While the bioactive lipid Oleoyl Ethanolamide (OEA) has garnered significant attention for its role in satiety and lipid metabolism, its direct precursor, Glycerophospho-N-Oleoyl Ethanolamine (GNOE), remains an enigmatic molecule within the scientific community. This technical guide synthesizes the current, albeit limited, understanding of GNOE, focusing on its biochemical origins and the methodologies required for its study. A notable gap in the existing literature is the lack of quantitative data on GNOE concentrations in specific natural food sources.

Introduction to this compound (GNOE)

This compound (GNOE) is a member of the N-acyl-glycerophosphoethanolamine family of lipids. Its primary known biological significance lies in its role as the immediate precursor to N-Oleoyl Ethanolamide (OEA), a well-characterized endocannabinoid-like compound.[1][2] OEA is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1] The biosynthesis of OEA from GNOE is a key step in the signaling cascade of this important lipid mediator.

Natural Sources: An Area Ripe for Discovery

A comprehensive review of the scientific literature reveals a significant void in the identification and quantification of GNOE in natural food sources. While the downstream product, OEA, and the general class of N-acylethanolamines (NAEs) are known to be present in various animal and some plant tissues, specific data for GNOE is not available.

It is hypothesized that GNOE exists as a transient intermediate in the cell membranes of organisms containing oleic acid and phosphatidylethanolamine (B1630911). Its low steady-state concentration likely contributes to the difficulty in its detection and quantification in complex biological matrices. The development of highly sensitive analytical techniques is paramount to uncovering the natural distribution of this precursor molecule.

Biosynthesis and Signaling Pathway

GNOE is an intermediate in a key pathway for the formation of N-acylethanolamines (NAEs). This pathway, often referred to as the "NAPE-PLD pathway," is the most well-understood route for the synthesis of endocannabinoid-like molecules.

The biosynthesis begins with the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE), a reaction catalyzed by an N-acyltransferase. Subsequently, a specific phospholipase D, known as NAPE-hydrolyzing phospholipase D (NAPE-PLD), cleaves the glycerophosphate bond of NAPE to yield an NAE, such as OEA, and phosphatidic acid.

However, an alternative pathway has been identified that involves the formation of glycerophospho-N-acylethanolamines (GP-NAEs), such as GNOE, as intermediates. In this pathway, NAPE is first deacylated by a phospholipase A-type enzyme to produce lyso-NAPE. Subsequently, another enzymatic step, likely involving a phospholipase D or a similar phosphodiesterase, would act on lyso-NAPE to generate GNOE. Finally, GNOE is hydrolyzed by a phosphodiesterase, such as Glycerophosphodiesterase 1 (GDE1), to release OEA.[3]

Below is a diagram illustrating the proposed biosynthetic pathway leading to the formation of OEA, with GNOE as a key intermediate.

Caption: Proposed biosynthetic pathway of OEA via a GNOE intermediate.

Hypothetical Experimental Protocol for GNOE Quantification

Given the absence of established protocols for GNOE in food matrices, the following methodology is proposed based on established techniques for the analysis of other N-acylethanolamines and glycerophospholipids.[4]

Lipid Extraction

A modified Bligh-Dyer or Folch extraction method would be suitable for the extraction of GNOE from homogenized biological samples.

-

Homogenize 1 gram of the sample in a mixture of chloroform (B151607):methanol (1:2, v/v).

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the layers and collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen.

Solid-Phase Extraction (SPE) for Sample Clean-up

To isolate GNOE from other lipid classes, a solid-phase extraction step is recommended.

-

Reconstitute the dried lipid extract in a non-polar solvent.

-

Apply the sample to a silica-based SPE cartridge.

-

Wash with non-polar solvents to elute neutral lipids.

-

Elute GNOE and other polar lipids with a more polar solvent mixture, such as chloroform:methanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Quantification of GNOE would be achieved using a highly sensitive LC-MS/MS system.

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a suitable modifier like formic acid or ammonium (B1175870) formate.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition from the precursor ion (GNOE) to a specific product ion. A deuterated internal standard of GNOE would be essential for accurate quantification.

The following diagram outlines the proposed experimental workflow.

Caption: Proposed workflow for the quantification of GNOE in biological samples.

Biological Function: The Gateway to OEA

The primary biological function of GNOE is to serve as a precursor for the synthesis of OEA.[1][2] OEA has been extensively studied and is known to:

-

Regulate Feeding and Body Weight: OEA induces satiety and reduces food intake.[2]

-

Modulate Lipid Metabolism: Through the activation of PPARα, OEA stimulates the expression of genes involved in fatty acid uptake and oxidation.

-

Exhibit Anti-inflammatory Properties: OEA has been shown to have anti-inflammatory effects in various models.

The enzymatic conversion of GNOE to OEA is therefore a critical control point in the regulation of these physiological processes.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its position as a key intermediate in the biosynthesis of the bioactive lipid OEA. However, our understanding of its natural distribution and abundance is severely limited. The development and application of sensitive and specific analytical methods are crucial to bridge this knowledge gap. Future research should focus on:

-

Screening a wide variety of plant and animal-based food sources for the presence of GNOE.

-

Quantifying GNOE levels in different tissues and under various physiological conditions.

-

Further elucidating the enzymes and regulatory mechanisms involved in the GNOE-to-OEA conversion.

A deeper understanding of the natural sources and metabolism of GNOE will provide valuable insights into the regulation of OEA signaling and may open new avenues for nutritional and therapeutic interventions targeting metabolic health.

References

The Role of Glycerophospho-N-Oleoyl Ethanolamine in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract